molecular formula C11H16N2OS B2578810 1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one CAS No. 1998324-89-2

1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one

Cat. No.: B2578810
CAS No.: 1998324-89-2
M. Wt: 224.32
InChI Key: IUESDXAKVCAYIF-UHFFFAOYSA-N
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Description

1-{[(3-Aminophenyl)methyl]imino}-1lambda⁶-thiolan-1-one (CID 124300071) is a sulfur-containing heterocyclic compound with the molecular formula C₁₁H₁₆N₂OS. Its structure features a thiolan-1-one ring (a five-membered sulfur-oxygen ring) linked via an imino group to a 3-aminobenzyl substituent. Key identifiers include:

  • SMILES: C1CCS(=NCC2=CC(=CC=C2)N)(=O)C1
  • InChIKey: IUESDXAKVCAYIF-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): 148.6 Ų (for [M+H]+ adduct) .

This compound’s meta-aminophenylmethyl group contributes to its electronic and steric profile, distinguishing it from analogs. Below, we compare its structural and physicochemical properties with similar compounds.

Properties

IUPAC Name

3-[[(1-oxothiolan-1-ylidene)amino]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c12-11-5-3-4-10(8-11)9-13-15(14)6-1-2-7-15/h3-5,8H,1-2,6-7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUESDXAKVCAYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=NCC2=CC(=CC=C2)N)(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one involves several steps. One common synthetic route includes the reaction of 3-aminobenzylamine with a thiolactone under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the imino-thiolanone structure. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiolanones.

Scientific Research Applications

1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

(a) 1-[(3-Methyl-4-nitrophenyl)imino]-1lambda⁶-thiolan-1-one (CAS 1021-39-2)
  • Formula : C₁₁H₁₄N₂O₃S
  • Key Differences: Substituents: 3-methyl-4-nitrophenyl group (electron-withdrawing nitro and methyl groups). Molecular Weight: Higher (278.31 g/mol vs. 224.3 g/mol) due to nitro and methyl groups.
(b) 1-[(4-Aminophenyl)imino]-1lambda⁶-thiolan-1-one (CAS 910780-69-7)
  • Formula : C₁₀H₁₄N₂OS
  • Key Differences: Substituent Position: Para-aminophenyl group (vs. meta in the target compound). Linker Absence: No methylene spacer between the aromatic ring and imino group. Geometry: Para substitution may lead to more linear molecular packing, affecting crystallinity and solubility .

Modifications to the Thiolanone Core

(a) 3-Amino-1-imino-1lambda⁶-thiolan-1-one (CID 153214758)
  • Formula : C₄H₁₀N₂OS
  • Size: Smaller molecular weight (134.2 g/mol vs. 224.3 g/mol), likely increasing aqueous solubility. Functional Groups: Amino group directly on the thiolanone ring, altering hydrogen-bonding capacity .
(b) 1-[(3-Chloro-2-methylphenyl)imino]-1lambda⁶-thiolan-1-one (CAS 2060045-16-9)
  • Formula: C₁₁H₁₄ClNOS
  • Key Differences :
    • Substituents : Chloro and methyl groups increase lipophilicity (ClogP ≈ 2.5 vs. ~1.2 for the target compound).
    • Safety : Chlorinated analogs may pose higher toxicity risks .

Salt Forms and Derivatives

(a) 3-Aminotetrahydro-1H-1lambda⁶-thiophene-1,1-dione hydrochloride (PubChem CID 2795201)
  • Formula : C₄H₉ClN₂O₂S
  • Key Differences :
    • Core Structure : Tetrahydrothiophene dione (saturated ring with two ketone groups).
    • Salt Form : Hydrochloride improves solubility in polar solvents.
    • Applications : Likely used in medicinal chemistry due to enhanced bioavailability .
(b) 1-imino-1lambda⁶-thiomorpholin-1-one dihydrochloride (CAS 2503207-99-4)
  • Formula : C₄H₁₁Cl₂N₂OS
  • Key Differences: Six-Membered Ring: Thiomorpholine core (vs. five-membered thiolanone). Dihydrochloride Salt: Higher solubility but reduced stability in basic conditions .

Physicochemical and Functional Comparisons

Property Target Compound 3-Methyl-4-nitro Analog 4-Amino Analog 3-Chloro-2-methyl Analog
Molecular Weight (g/mol) 224.3 278.31 210.3 243.75
LogP (Predicted) ~1.2 ~2.1 ~0.8 ~2.5
Hydrogen Bond Donors 2 (NH₂) 0 2 (NH₂) 0
Collision Cross-Section 148.6 Ų ([M+H]+) N/A N/A N/A
Key Functional Groups meta-NH₂, methylene linker NO₂, CH₃ para-NH₂ Cl, CH₃

Research Implications

  • Synthetic Flexibility: The target compound’s amino group enables derivatization (e.g., amidation, Schiff base formation), unlike nitro or chloro analogs .
  • Biological Relevance: Amino groups often enhance interactions with biological targets (e.g., enzymes, receptors), making the target compound a candidate for drug discovery.
  • Safety Profile: Amino groups are generally less toxic than nitro or chloro substituents, favoring pharmaceutical applications .

Biological Activity

1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one, also known as 3-[[(1-oxothiolan-1-ylidene)amino]methyl]aniline, is a compound that exhibits notable biological activities. This article aims to explore its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C₁₁H₁₆N₂OS. The structure features a thiolane ring and an imine functional group, which are critical for its biological activity.

Structural Information

  • Molecular Formula : C₁₁H₁₆N₂OS
  • SMILES : C1CCS(=NCC2=CC(=CC=C2)N)(=O)C1
  • InChIKey : IUESDXAKVCAYIF-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of related compounds. For instance, derivatives containing the 3-aminophenyl moiety have shown significant antibacterial and antifungal activities against various strains of bacteria and fungi. A study evaluated the antibacterial efficacy of similar compounds against Gram-positive and Gram-negative bacteria, revealing promising results.

CompoundActivity TypeTarget OrganismsResults
2-(((3-Aminophenyl)imino)methyl)phenolAntibacterialE. coli, S. aureusInhibition zones observed
2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinoneAntifungalCandida spp.Effective at low concentrations

Antiviral Activity

The antiviral properties of this class of compounds have been explored in relation to HIV-1. Research indicates that modifications in the structure can enhance potency against resistant strains of the virus. For example, specific substitutions on the benzimidazole ring significantly influenced the activity levels against HIV-1 variants.

CompoundIC₅₀ (μM)EC₅₀ (μM)TC₅₀ (μM)
Lead Compound0.20.44>100
Modified Analogue0.070.15>100

Case Study 1: Antiviral Efficacy Against HIV

A study focused on synthesizing analogues of 1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one to evaluate their effectiveness against HIV-1. The lead compound exhibited an IC₅₀ value of 0.2 μM, while a modified analogue showed improved activity with an IC₅₀ of 0.07 μM, indicating that structural modifications can lead to enhanced antiviral properties.

Case Study 2: Antibacterial Properties

In another investigation, the antibacterial effects of a related compound were assessed against both Gram-positive and Gram-negative bacteria. The results indicated that the compound had significant inhibitory effects on bacterial growth, suggesting potential applications in treating bacterial infections.

Q & A

Q. What are the optimal synthetic routes for 1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one, and how can reaction conditions be optimized to improve yield and purity?

Methodology :

  • Start with precursors like 1-(3-aminophenyl)ethanone (CAS 99-03-6), which has well-documented synthetic protocols for functionalization .
  • Use carbodiimide coupling or Schiff base formation to introduce the imine-thiolanone moiety, as described in analogous heterocyclic syntheses .
  • Optimize solvent choice (e.g., THF or acetonitrile) and temperature (room temperature to reflux) to minimize side reactions. Monitor progress via TLC or HPLC, referencing kinetic studies in similar systems .

Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography be employed to confirm the structure and purity of the compound?

Methodology :

  • NMR : Assign peaks for the imine (C=N, ~160 ppm in 13^{13}C NMR) and thiolanone (C=S, ~200 ppm) groups. Compare with spectra of structurally related compounds .
  • X-ray crystallography : Use SHELX software for structure refinement, leveraging its robustness in handling small-molecule crystallography . Ensure hydrogen bonding patterns are analyzed via graph set theory to validate intermolecular interactions .

Q. What biochemical assays are suitable for evaluating the compound's binding affinity to protein targets?

Methodology :

  • Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics.
  • Use fluorescence polarization assays if the compound has intrinsic fluorescence or can be tagged. Reference protocols for analogous thiolanone derivatives in protein interaction studies .

Advanced Research Questions

Q. How can hydrogen bonding patterns and graph set analysis predict the compound's crystal packing and stability?

Methodology :

  • Apply Etter’s graph set theory to classify hydrogen bonds (e.g., D(2)\text{D}(2) for dimeric motifs) in crystallographic data. This helps predict polymorphism and stability .
  • Use SHELXL to refine hydrogen bond geometries, ensuring directional preferences (e.g., N–H···O/S interactions) align with computational models .

Q. What strategies address enantiomeric impurities during synthesis, such as using imine reductases or chiral catalysts?

Methodology :

  • Incorporate imine reductases (e.g., IREDs) for enantioselective reduction of intermediate Schiff bases, as demonstrated in trifluorinated imine systems .
  • Optimize chiral auxiliaries or asymmetric catalysts (e.g., BINOL-derived ligands) during key steps like imine formation .

Q. How can contradictions in thermodynamic stability data (e.g., DSC vs. computational predictions) be resolved?

Methodology :

  • Cross-validate DSC-measured melting points (TmT_m) with density functional theory (DFT) calculations of lattice energy.
  • Reconcile discrepancies by analyzing crystal defects or solvent inclusion using powder XRD and Hirshfeld surface analysis .

Q. What design considerations are critical for structure-activity relationship (SAR) studies targeting antimicrobial or anticancer pathways?

Methodology :

  • Modify the 3-aminophenyl group to enhance lipophilicity or hydrogen bonding capacity. Test derivatives against microbial panels or cancer cell lines, referencing SAR frameworks for thiadiazolo-pyrimidinones .
  • Use molecular docking to prioritize substituents that interact with key residues in target proteins (e.g., kinase active sites) .

Q. What challenges arise in interpreting crystallographic data when the compound forms polymorphs or twin crystals?

Methodology :

  • Employ SHELXD for twin detection and refinement. Use the Hooft parameter to assess data quality in twinned crystals .
  • Compare experimental and simulated PXRD patterns to identify dominant polymorphs, referencing graph set analysis for hydrogen bond variability .

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